molecular formula C32H31ClN6O3S B12299437 benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate

benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B12299437
M. Wt: 615.1 g/mol
InChI Key: NCHILCUBSZKXPV-UHFFFAOYSA-N
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Description

Benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrido[3,4-d]pyrimidine structure, followed by the introduction of the naphthalene and piperazine moieties. The final step involves the addition of the benzyl and cyanomethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group would yield a sulfone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C32H31ClN6O3S

Molecular Weight

615.1 g/mol

IUPAC Name

benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate

InChI

InChI=1S/C32H31ClN6O3S/c1-43(41)31-35-27-20-37(28-12-6-10-23-9-5-11-26(33)29(23)28)16-14-25(27)30(36-31)38-17-18-39(24(19-38)13-15-34)32(40)42-21-22-7-3-2-4-8-22/h2-12,24H,13-14,16-21H2,1H3

InChI Key

NCHILCUBSZKXPV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC2=C(CCN(C2)C3=CC=CC4=C3C(=CC=C4)Cl)C(=N1)N5CCN(C(C5)CC#N)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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